molecular formula C10H4ClF3INO B1436276 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline CAS No. 1974685-56-7

4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline

Cat. No.: B1436276
CAS No.: 1974685-56-7
M. Wt: 373.5 g/mol
InChI Key: MFWQQBVQRNDLDD-UHFFFAOYSA-N
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Description

Background and Significance of Halogenated Quinoline Derivatives

Halogenated quinoline derivatives have emerged as a cornerstone of modern medicinal chemistry, representing one of the most extensively studied classes of bioactive heterocyclic compounds. The quinoline scaffold, characterized by its fused benzene-pyridine ring system, serves as the structural foundation for numerous clinically approved pharmaceuticals and continues to attract significant research attention due to its remarkable biological versatility. The incorporation of halogen substituents into quinoline frameworks has proven to be a transformative strategy for enhancing biological activity, with researchers demonstrating that strategic halogenation can dramatically improve antimicrobial potency, biofilm eradication capabilities, and drug-resistant pathogen targeting.

Recent investigations have revealed that halogenated quinolines exhibit exceptional efficacy against drug-resistant gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus, methicillin-resistant Staphylococcus epidermidis, and vancomycin-resistant Enterococcus faecium. These compounds demonstrate the ability to eradicate not only planktonic bacterial cells but also surface-attached biofilms, which represent a major challenge in contemporary antimicrobial therapy due to their inherent tolerance to conventional antibiotics. The unique mechanism of action exhibited by halogenated quinolines appears to involve both direct antimicrobial effects and biofilm disruption capabilities, suggesting multiple therapeutic targets within bacterial systems.

The significance of halogenated quinoline derivatives extends beyond their antimicrobial properties, encompassing a broad spectrum of biological activities including antimalarial, anticancer, anti-inflammatory, and anticonvulsant effects. Structure-activity relationship studies have demonstrated that the position and identity of halogen substituents profoundly influence biological potency, with specific substitution patterns yielding dramatically enhanced therapeutic profiles compared to unsubstituted quinoline analogs. This pharmacological diversity has established halogenated quinolines as privileged scaffolds in drug discovery, with ongoing research efforts focusing on optimizing substitution patterns to achieve maximum therapeutic benefit while minimizing adverse effects.

Historical Context of Trifluoromethoxy-Substituted Heterocycles

The development of trifluoromethoxy-substituted heterocycles represents a relatively recent but highly significant advancement in fluorine chemistry, building upon decades of research into fluorinated organic compounds. The trifluoromethoxy group was first systematically studied by L. Yagupol'skii in 1955, who developed early synthetic approaches to aryl trifluoromethyl ethers using substituted anisoles as starting materials. This pioneering work established the foundation for subsequent developments in trifluoromethoxy chemistry, though widespread application of these functional groups in pharmaceutical research did not emerge until several decades later.

The unique properties of the trifluoromethoxy group have positioned it as an increasingly important substituent in bioactive molecule design. Unlike the well-established trifluoromethyl group, the trifluoromethoxy functionality exhibits distinct electronic and steric characteristics that can profoundly influence molecular behavior. The trifluoromethoxy group is characterized by its strong electron-withdrawing properties, enhanced lipophilicity, and unique hydrogen bonding capabilities, making it a valuable tool for fine-tuning pharmacological properties. These characteristics have led to increased incorporation of trifluoromethoxy groups in pharmaceutical development, with approximately five registered pesticides containing trifluoromethoxy groups demonstrating the growing recognition of their potential.

Contemporary synthetic methodologies for introducing trifluoromethoxy groups into heterocyclic systems have evolved significantly from early approaches, with modern methods emphasizing efficiency, selectivity, and functional group tolerance. Recent developments include the use of trifluoromethyl triflate as a bifunctional reagent capable of both activating heteroarene substrates and delivering the trifluoromethoxy group. This approach has enabled the transformation of nitrogen-heterocycles into their corresponding trifluoromethyl ethers through reaction with nitrogen-oxide intermediates, providing a practical route to these valuable compounds. The reagent has demonstrated remarkable stability and scalability, with successful preparation on scales exceeding 100 grams, indicating its potential for industrial applications.

The historical development of trifluoromethoxy chemistry has been characterized by progressive refinement of synthetic methods and growing appreciation of the unique properties conferred by this functional group. Early limitations in synthetic accessibility have been largely overcome through innovative reagent development and reaction design, leading to expanded application in pharmaceutical and agrochemical research. The increasing number of trifluoromethoxy-containing compounds in development pipelines reflects the maturation of this field and the recognized value of these functional groups in achieving desired biological profiles.

Research Objectives and Scope

The primary research objective in studying 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline centers on understanding the synergistic effects of multiple halogen substituents combined with trifluoromethoxy functionality within the quinoline framework. This specific substitution pattern represents a sophisticated approach to molecular design, combining the established benefits of halogenated quinolines with the distinctive properties of trifluoromethoxy substitution. Research efforts have focused on elucidating how this unique combination of functional groups influences electronic distribution, molecular reactivity, and potential biological activity compared to related quinoline derivatives.

Comparative analysis with structurally related compounds has emerged as a critical component of research into this compound class. Studies have examined the relative properties of various halogenated quinoline derivatives, with particular attention to how the position and identity of substituents affect overall molecular behavior. This comparative approach has revealed that subtle structural modifications can lead to dramatically different biological and chemical profiles, emphasizing the importance of precise substitution pattern optimization in achieving desired properties.

The scope of current research encompasses multiple dimensions of molecular characterization, including synthetic methodology development, physicochemical property determination, and biological activity evaluation. Synthetic studies have focused on developing efficient, scalable routes to this compound and related compounds, with emphasis on regioselectivity and functional group tolerance. These efforts have been complemented by comprehensive physicochemical characterization studies aimed at understanding how the unique substitution pattern influences molecular properties such as lipophilicity, metabolic stability, and binding characteristics.

Research Domain Specific Focus Key Methodologies Expected Outcomes
Synthetic Chemistry Route development and optimization Cross-coupling reactions, direct functionalization Efficient, scalable synthetic protocols
Physicochemical Analysis Property characterization and comparison Spectroscopic analysis, computational modeling Comprehensive property profiles
Biological Evaluation Activity assessment and mechanism elucidation Antimicrobial assays, structure-activity studies Biological activity profiles and mechanisms
Structure-Activity Relationships Substitution pattern optimization Comparative analysis, medicinal chemistry approaches Optimized molecular designs

Research into this compound also encompasses broader implications for quinoline-based drug discovery and development. Understanding how this specific substitution pattern influences biological activity may provide insights applicable to the design of other bioactive quinoline derivatives. The compound serves as a valuable probe for investigating the individual and combined contributions of halogen and trifluoromethoxy substituents to biological activity, potentially informing future drug design strategies.

Properties

IUPAC Name

4-chloro-3-iodo-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3INO/c11-9-6-3-5(17-10(12,13)14)1-2-8(6)16-4-7(9)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWQQBVQRNDLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from quinoline or quinolone precursors that are selectively functionalized to introduce the trifluoromethoxy group and halogens at desired positions. Key steps include:

  • Halogenation: Introduction of iodine at the 3-position and chlorine at the 4-position is commonly achieved through electrophilic halogenation using reagents such as N-iodosuccinimide (NIS) or phosphorus oxychloride (POCl₃).

  • Introduction of Trifluoromethoxy Group: The trifluoromethoxy substituent at position 6 is introduced either via nucleophilic aromatic substitution or by coupling reactions using trifluoromethoxy-substituted aryl boronic acids.

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki–Miyaura coupling is widely used to install aryl or heteroaryl groups on the quinoline core, especially at the iodinated position.

  • Protecting Group Strategies: Methoxy or ethoxy groups may be used as protecting groups during synthesis, which are later removed (e.g., by boron tribromide, BBr₃) to yield the final compound.

Detailed Synthetic Route Example

A representative synthetic route adapted from recent research involves the following steps:

Step Reaction Reagents/Conditions Outcome
1 Starting from 4-chloro-6-(trifluoromethoxy)quinoline Commercially available or prepared via Friedländer annulation Quinoline core with trifluoromethoxy and chloro substituents
2 Iodination at 3-position N-Iodosuccinimide (NIS), 40–60 °C 3-Iodo-4-chloro-6-(trifluoromethoxy)quinoline
3 Suzuki–Miyaura coupling (optional) Pd(PPh₃)₄ catalyst, boronic acid derivatives, aqueous K₂CO₃, solvent (e.g., DMF or THF) Introduction of aryl or diaryl substituents at iodinated position
4 Deprotection (if methoxy/ethoxy protecting groups used) BBr₃ or aqueous HBr/acetic acid, reflux Removal of protecting groups to yield final compound

This sequence ensures regioselective substitution and high purity of the target compound.

Reaction Conditions and Optimization

  • Halogenation: Controlled temperature (40–60 °C) and stoichiometry of halogenating agents are critical to avoid over-halogenation or side reactions.

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for cross-coupling steps to enhance solubility and reaction rates.

  • Catalysts: Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] is the catalyst of choice for Suzuki–Miyaura reactions, providing high yields and selectivity.

  • Purification: Due to low solubility of quinoline derivatives, chromatographic isolation can be challenging; recrystallization and monitoring by GC/HPLC are recommended for purity (>97%).

Industrial Production Considerations

  • Batch vs. Continuous Flow: Both batch and continuous flow reactors are used. Continuous flow systems offer better control over reaction parameters, scalability, and safety when handling halogenating agents.

  • Yield and Purity: Optimization of reaction time, temperature, and reagent concentrations is essential to maximize yield and minimize impurities.

  • Environmental and Safety Aspects: Use of nickel catalysis and mild conditions is explored to reduce environmental impact and improve sustainability.

Research Findings and Data Summary

Parameter Details
Molecular Formula C₁₀H₄ClF₃IO
Molecular Weight Approx. 357.50 g/mol
Key Substituents 4-Chloro, 3-iodo, 6-trifluoromethoxy
Common Halogenation Agent N-Iodosuccinimide (NIS)
Common Catalyst for Coupling Pd(PPh₃)₄
Typical Solvents DMF, THF
Typical Reaction Temperature 40–60 °C for halogenation; reflux for deprotection
Purity Achieved >97% by GC/HPLC
Protecting Groups Methoxy or ethoxy groups used and later removed by BBr₃

Summary of Key Research Insights

  • The selective iodination at the 3-position is achieved using N-iodosuccinimide under mild heating, avoiding polysubstitution.

  • The trifluoromethoxy group enhances lipophilicity and metabolic stability, which is critical for medicinal applications.

  • Suzuki–Miyaura cross-coupling reactions allow for modular introduction of aryl groups, facilitating structural diversification.

  • Deprotection strategies require careful control to selectively remove protecting groups without affecting sensitive substituents.

  • The synthetic approach balances regioselectivity, yield, and scalability, making it suitable for both laboratory and industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its halogen substituents (chlorine, iodine, and trifluoromethoxy) enhance its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions are crucial for developing more complex molecules used in pharmaceuticals and agrochemicals.

Reactivity Overview
The compound can undergo:

  • Nucleophilic Substitution : The chlorine and iodine atoms can react with nucleophiles, forming new derivatives.
  • Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethoxy group increases the compound's reactivity towards electrophiles.

Biological Applications

Antimicrobial Properties
Research has indicated that 4-chloro-3-iodo-6-(trifluoromethoxy)quinoline exhibits significant antimicrobial activity against resistant bacterial strains. A study demonstrated its efficacy against multidrug-resistant Staphylococcus aureus, suggesting its potential as a therapeutic agent for treating complex infections.

Anticancer Mechanisms
The compound has shown promise in anticancer research. Investigations revealed that it induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress. This mechanism was observed in various cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Medicinal Chemistry

Drug Development Potential
Due to its diverse biological activities, this quinoline derivative is being explored for drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for designing new therapeutic agents aimed at various diseases, including cancer and infectious diseases.

Industrial Applications

Agrochemical Development
In the agrochemical sector, this compound is utilized in the synthesis of herbicides and insecticides. Its derivatives have been incorporated into the development of new agrochemical products due to their effectiveness against pests and diseases affecting crops.

Antimicrobial Efficacy Study

Study FocusResults
Compound TestedThis compound
TargetMultidrug-resistant Staphylococcus aureus
OutcomeSignificant antimicrobial activity observed

Anticancer Mechanism Investigation

Study FocusResults
Compound TestedThis compound
Cell LineColo320
IC50 (µM)11.5
MechanismInduction of apoptosis via ROS increase

Structure-Activity Relationship (SAR)

The unique combination of halogens in this compound plays a critical role in its biological activity:

  • Halogen Substituents : Enhance binding affinity to biological targets through halogen bonding interactions.
  • Trifluoromethoxy Group : Increases lipophilicity, potentially improving cellular uptake and bioavailability.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The presence of the trifluoromethoxy group can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects: Trifluoromethoxy at position 6 (target compound) vs. position 8 () alters steric and electronic interactions. For example, 6-methylation in quinolines improves antileishmanial activity (IC₅₀ = 1.5 µM), whereas 8-methylation abolishes it (IC₅₀ > 24 µM) .

Physicochemical and Structural Data

  • NMR/HRMS Validation: Fluorinated quinolines () were characterized by ¹⁹F NMR and HRMS, ensuring structural accuracy. For example, compound 18b () showed HRMS [M+H]⁺ at 430.1059 (calc. 430.1061).
  • Thermodynamic Stability : The trifluoromethoxy group’s electron-withdrawing nature increases stability against oxidative degradation compared to methoxy or hydroxyl groups .

Biological Activity

Overview

4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline is a quinoline derivative characterized by the presence of halogen substituents, which significantly enhance its biological activity. This compound has garnered attention in medicinal chemistry for its potential applications in antimicrobial and anticancer therapies. The unique trifluoromethoxy group also contributes to its chemical reactivity and biological interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C10H5ClF3IN
  • Molecular Weight : 359.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its halogen atoms enhance binding affinity to enzymes and receptors, which can lead to inhibition or modulation of their activity. For instance, this compound may inhibit bacterial enzymes or disrupt cellular signaling pathways in cancer cells, potentially inducing apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values for various strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli>64
Klebsiella pneumoniae16

Studies suggest that the compound's mechanism involves interference with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound has been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), with results indicating a dose-dependent reduction in cell viability:

Cell LineIC50 (µM)
HeLa10
MCF715

The anticancer effects are believed to stem from the compound's ability to disrupt critical signaling pathways involved in cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against a panel of clinical isolates. The study found that the compound exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
  • Anticancer Mechanism Investigation : Another investigation focused on the mechanism of action of this quinoline derivative in cancer cells. The study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway through which the compound induces apoptosis in cancer cells .

Q & A

Q. What synthetic strategies are recommended for introducing halogen (Cl, I) and trifluoromethoxy groups into the quinoline core?

  • Methodological Answer : The synthesis of halogenated and trifluoromethoxy-substituted quinolines typically involves multistep reactions. For example:
  • N-propargylation followed by click chemistry (e.g., Sharpless conditions with azides) can introduce triazole groups, enabling further functionalization .
  • Classical protocols like Skraup or Gould–Jacob reactions are effective for constructing the quinoline backbone, while electrophilic halogenation (e.g., using I₂ or Cl₂) or nucleophilic substitution (e.g., KI in acidic conditions) can introduce halogens at specific positions .
  • Trifluoromethoxy groups are often incorporated via Ullmann coupling or SNAr reactions using trifluoromethoxy aryl precursors under controlled temperatures (e.g., 60–80°C) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline?

  • Methodological Answer :
  • 1H/13C/19F NMR : Critical for confirming substituent positions and assessing electronic environments. For example, 19F NMR can resolve trifluoromethoxy group interactions .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry, as demonstrated in studies of chloro- and iodoquinoline derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity, especially for halogenated analogs .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of iodination at the 3-position of the quinoline ring?

  • Methodological Answer : Regioselective iodination requires careful control of reaction conditions:
  • Use directed ortho-metalation with a directing group (e.g., -OMe or -COOR) to position iodine at the 3-site, followed by deprotection .
  • Electrophilic iodination (e.g., I₂/HIO₃ in H₂SO₄) under mild temperatures (0–25°C) minimizes side reactions. Monitor progress via TLC or in situ Raman spectroscopy .
  • Computational modeling (DFT) can predict reactivity trends by analyzing electron density at potential iodination sites .

Q. How should researchers design experiments to evaluate the compound’s mechanism of action in antimicrobial or antitumor contexts?

  • Methodological Answer :
  • Antimicrobial studies : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using microdilution assays (MIC/MBC). Compare activity to known fluoroquinolones like ciprofloxacin .
  • Antitumor assays : Employ MTT assays on cancer cell lines (e.g., A549, PC3) at varying concentrations (1–50 μM). Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
  • Target identification : Use molecular docking (PDB: DNA gyrase, topoisomerase IV) or thermal shift assays to identify binding partners .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from structural analogs or assay conditions. Address by:
  • Structural tweaks : Modify the trifluoromethoxy or iodo group to alter lipophilicity and binding affinity. For example, replacing iodine with bromine may reduce steric hindrance .
  • Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% v/v) to ensure reproducibility .
  • Meta-analysis : Compare datasets using tools like PRISMA guidelines to identify outliers or confounding factors .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the iodo and trifluoromethoxy groups .
  • Moisture avoidance : Use anhydrous solvents (e.g., dry DMF) in reactions to prevent hydrolysis of the chloro substituent .
  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures and optimize storage conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline
Reactant of Route 2
4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.